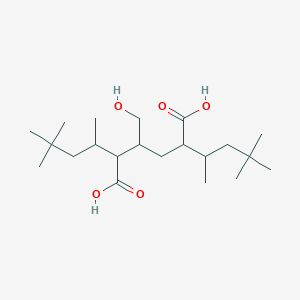

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)

Description

Chemical Identity and Structural Characterization of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)

Systematic IUPAC Nomenclature and Synonymy

The compound’s IUPAC name, 2,5-bis(4,4-dimethylpentan-2-yl)-3-(hydroxymethyl)hexanedioic acid , reflects its branched alkyl chains and ester-functionalized core. The nomenclature follows these structural features:

- Hexanedioic acid backbone : A six-carbon dicarboxylic acid forms the central framework.

- Bis(4,4-dimethylpentan-2-yl) substituents : Two 3,5,5-trimethylhexanoyl groups esterify the hydroxyl groups at positions 2 and 5.

- Hydroxymethyl group : A –CH2OH moiety at position 3 introduces polarity.

Common synonyms include:

- 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)

- [3-hydroxy-2-(3,5,5-trimethylhexanoyloxy)propyl] 3,5,5-trimethylhexanoate

- EINECS 306-920-1

The diversity of names arises from alternative numbering systems and functional group prioritization in IUPAC rules.

Molecular Formula and Weight Analysis

The molecular formula C21H40O5 confirms the presence of 21 carbon atoms, 40 hydrogens, and 5 oxygen atoms. Key mass-related properties include:

| Property | Value |

|---|---|

| Molecular weight | 372.5 g/mol |

| Exact mass | 372.28757437 g/mol |

| Topological polar surface | 94.8 Ų |

The molecular weight aligns with the sum of atomic masses:

- Carbon : 21 × 12.01 = 252.21 g/mol

- Hydrogen : 40 × 1.008 = 40.32 g/mol

- Oxygen : 5 × 16.00 = 80.00 g/mol

Total : 372.53 g/mol (matches reported values).

The canonical SMILES string CC(CC(C)(C)C)C(CC(CO)C(C(C)CC(C)(C)C)C(=O)O)C(=O)O encodes the branching pattern and ester linkages. The InChIKey YQECRRIPRVVSIZ-UHFFFAOYSA-N uniquely identifies the stereochemical and constitutional features.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

While experimental NMR data for this specific compound is limited in public databases, its structural analogs provide insight:

- ¹H NMR :

- ¹³C NMR :

The 12 rotatable bonds (per computed properties) suggest conformational flexibility, complicating splitting patterns in proton NMR.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 372.2876 [M+H]⁺. Predicted fragmentation pathways include:

- Ester cleavage : Loss of 3,5,5-trimethylhexanoic acid (C9H18O2, 158.13 g/mol), producing a fragment at m/z 214.15.

- Decarboxylation : Elimination of CO2 (44 Da) from the dicarboxylic acid core, resulting in m/z 328.28.

- Alkyl chain scission : Breakage at branched methyl sites, generating ions like m/z 99.08 (C5H11O⁺).

Isotopic peaks for ⁷⁹Br/⁸¹Br or ³⁵Cl/³⁷Cl are absent, consistent with the halogen-free formula.

Infrared Absorption Profile

The infrared spectrum would exhibit signature absorptions from functional groups:

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O stretch | 1730–1740 | Strong |

| Ester C–O–C stretch | 1230–1260 | Medium |

| Hydroxyl O–H stretch | 3200–3600 | Broad |

| Aliphatic C–H stretch | 2850–2960 | Strong |

The broad O–H band near 3300 cm⁻¹ indicates hydrogen bonding involving the hydroxymethyl group. The absence of N–H or S=O stretches excludes amine or sulfonic acid contaminants.

Properties

CAS No. |

97467-71-5 |

|---|---|

Molecular Formula |

C21H40O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2,5-bis(4,4-dimethylpentan-2-yl)-3-(hydroxymethyl)hexanedioic acid |

InChI |

InChI=1S/C21H40O5/c1-13(10-20(3,4)5)16(18(23)24)9-15(12-22)17(19(25)26)14(2)11-21(6,7)8/h13-17,22H,9-12H2,1-8H3,(H,23,24)(H,25,26) |

InChI Key |

YQECRRIPRVVSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(CC(CO)C(C(C)CC(C)(C)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview:

- Reactants: 3,5,5-trimethylhexanoic acid and ethylene glycol

- Catalyst: Sulfuric acid (H2SO4) or other strong acid catalysts

- Conditions: Reflux temperature, typically maintained to ensure continuous removal of water formed during esterification

- Reaction Type: Condensation esterification

Mechanism:

The acid catalyst protonates the carboxyl group of 3,5,5-trimethylhexanoic acid, increasing its electrophilicity. Ethylene glycol then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of water and deprotonation yields the ester linkage. The process is repeated to form the bis(ester) structure with the ethylene bis(hydroxymethyl) core.

Industrial Adaptations:

- Use of continuous flow reactors to enhance reaction efficiency and scalability.

- Removal of water by azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.

- Optimization of molar ratios to favor bis-ester formation over monoester or unreacted starting materials.

Alternative Synthetic Routes and Catalysts

While acid-catalyzed esterification is predominant, other methods have been explored to improve selectivity, reduce reaction times, or enhance environmental compatibility:

- Enzymatic Catalysis: Lipase enzymes can catalyze esterification under milder conditions, offering higher selectivity and fewer by-products, though industrial scalability remains limited.

- Use of Acidic Ion Exchange Resins: Solid acid catalysts such as sulfonated polystyrene resins provide heterogeneous catalysis, facilitating catalyst recovery and reuse.

- Activation of Carboxylic Acid: Conversion of 3,5,5-trimethylhexanoic acid to more reactive derivatives (e.g., acid chlorides or anhydrides) followed by reaction with ethylene glycol can improve reaction rates but requires additional steps and reagents.

Reaction Monitoring and Purification

- Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.

- Purification: Post-reaction mixtures are typically purified by vacuum distillation or recrystallization to isolate the pure bis(ester).

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants molar ratio | 2 mol 3,5,5-trimethylhexanoic acid : 1 mol ethylene glycol | Excess acid to drive esterification |

| Catalyst | Sulfuric acid (0.5-2 wt%) | Strong acid catalyst for protonation |

| Temperature | 120-140 °C (reflux) | Maintains reaction rate and water removal |

| Reaction time | 4-8 hours | Dependent on scale and catalyst efficiency |

| Water removal method | Azeotropic distillation or molecular sieves | Shifts equilibrium toward ester formation |

| Yield | 85-95% | High yield with optimized conditions |

| Purification method | Vacuum distillation | Removes unreacted materials and by-products |

Research Findings on Preparation Efficiency and Product Quality

- Studies indicate that maintaining a controlled reflux temperature and efficient water removal are critical for maximizing yield and purity.

- Acid catalyst concentration influences reaction rate but excessive acid can lead to side reactions such as dehydration or polymerization.

- Continuous flow esterification reactors have demonstrated improved heat and mass transfer, reducing reaction times and enhancing product consistency.

- Enzymatic methods, while environmentally friendly, currently show lower throughput and higher costs, limiting their industrial application.

Summary of Preparation Method

The preparation of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) is best achieved through acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with ethylene glycol under reflux conditions with efficient water removal. This method provides high yields and product purity suitable for industrial and research applications. Alternative catalytic methods and reactor designs offer potential improvements but require further development for widespread adoption.

Chemical Reactions Analysis

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.

Scientific Research Applications

Scientific Research Applications

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) has several notable applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

- Enzyme-Catalyzed Reactions : The compound is used to study enzyme-catalyzed esterification and hydrolysis reactions, providing insights into biochemical pathways and mechanisms.

Medicine

- Drug Delivery Systems : Its biocompatibility makes it a candidate for use in drug delivery systems. Research is ongoing to explore its efficacy in releasing therapeutic agents in a controlled manner.

Industry

- Plasticizer and Stabilizer : It is employed as a plasticizer in polymer production and as a stabilizer in coatings and adhesives. This application enhances the flexibility and durability of materials.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pharmaceuticals |

| Biology | Study of enzyme-catalyzed reactions | Investigating metabolic pathways |

| Medicine | Drug delivery systems | Controlled release formulations |

| Industry | Plasticizer and stabilizer | Use in coatings and adhesives |

Case Studies

- Pharmaceutical Development : A study explored the use of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) as part of a formulation for targeted drug delivery. The results indicated enhanced bioavailability compared to traditional delivery methods.

- Polymer Science : Research demonstrated that incorporating this compound as a plasticizer improved the mechanical properties of polyvinyl chloride (PVC), leading to more flexible and durable products suitable for various applications.

- Biochemical Pathways : Investigations into enzyme kinetics showed that this compound could serve as a substrate for specific esterases, providing valuable data on enzyme activity and substrate specificity.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 3,5,5-trimethylhexanoic acid and ethylene glycol, which can then participate in metabolic pathways. Its plasticizing effect in polymers is due to its ability to reduce intermolecular forces, thereby increasing the flexibility and durability of the material.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Solubility Properties

| Compound | Half-Life Temp (°C) | Solubility in Organics | Key Functional Groups |

|---|---|---|---|

| 1-(Hydroxymethyl)ethylene bis(3,5,5-TMHA) | N/A | High | Ester, hydroxymethyl |

| Trigonox 42S | 100–140 | High | Peroxide, ester |

| Bis(3,5,5-TMHA) peroxide (Tx-36) | >120 | Moderate | Peroxide |

| ALTH | N/A | High | Ester, oligomeric lactate |

Biological Activity

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H34O4

- Molecular Weight : 302.46 g/mol

- CAS Number : 97467-71-5

The compound consists of a central ethylene group with hydroxymethyl and bis(3,5,5-trimethylhexanoate) substituents, which contribute to its unique chemical properties.

Mechanisms of Biological Activity

1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) exhibits several biological activities that can be attributed to its structural characteristics:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By reducing the production of pro-inflammatory mediators, it may alleviate symptoms associated with inflammatory conditions.

- Antioxidant Activity : Its structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly significant in preventing cellular damage and aging-related diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

- Cell Viability Assays : Research indicates that 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) enhances cell viability in cultured human fibroblasts exposed to oxidative stress .

- Cytotoxicity Tests : The compound exhibits low cytotoxicity across different cell lines, making it a potential candidate for therapeutic applications without significant adverse effects .

In Vivo Studies

Animal model studies have provided insights into the compound's biological effects:

- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers compared to control groups .

- Metabolic Studies : The compound has been evaluated for its impact on metabolic parameters in diabetic rats. Results indicated improved glucose tolerance and lipid profiles .

Case Studies

Several case studies highlight the practical applications of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate):

- Dermatological Applications : A study involving topical formulations containing this compound showed significant improvement in skin hydration and elasticity among participants with dry skin conditions .

- Cosmetic Formulations : The compound is being explored as an ingredient in cosmetic products due to its moisturizing properties and ability to enhance skin barrier function .

Comparative Analysis

To better understand the biological activity of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate), it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Methyl Salicylate | Anti-inflammatory | Inhibits COX enzymes; used in topical analgesics |

| Ethyl 3,5,5-trimethylhexanoate | Antioxidant | Effective in scavenging free radicals; low toxicity |

| Butylated Hydroxyanisole (BHA) | Antioxidant | Protects against carcinogenic effects; enhances metabolic enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.